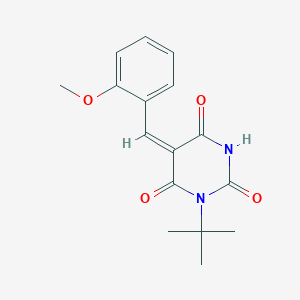
N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide
Overview
Description
N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide, also known as DFB or DFB-Br, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in various cellular processes.
Mechanism of Action
N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide binds to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This leads to a decrease in PKC activity and downstream signaling events. The exact mechanism of N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide binding to PKC is still unclear, but it is thought to involve interactions with the cysteine-rich C1 domain of the enzyme.
Biochemical and Physiological Effects
The inhibition of PKC by N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to induce apoptosis and inhibit cell growth and invasion. In neurons, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to protect against ischemic injury and improve cognitive function. In diabetic animals, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to improve insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide in lab experiments is its selectivity for PKC over other kinases. This allows researchers to specifically target PKC signaling pathways without affecting other signaling pathways. However, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is also known to have off-target effects on other proteins, which can complicate data interpretation. Another limitation of using N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for the use of N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide in scientific research. One area of interest is the role of PKC in cancer progression and metastasis. N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo, and further studies are needed to elucidate the underlying mechanisms. Another area of interest is the role of PKC in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to protect against ischemic injury and improve cognitive function, and further studies are needed to determine its potential therapeutic benefits in these diseases. Finally, the development of more potent and selective PKC inhibitors, based on the structure of N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide, could lead to the discovery of new drugs for the treatment of various diseases.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in many signaling pathways, including those that regulate cell proliferation, differentiation, apoptosis, and metabolism. N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit PKC activity in a dose-dependent manner, and its selectivity for PKC over other kinases has been demonstrated in several studies.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-7-8-15(12(2)9-11)17-20(18,19)10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVHVPXCBZONLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4666353.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide](/img/structure/B4666354.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666359.png)
![propyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4666367.png)

![3-(3-bromophenyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4666373.png)


![N,N-diethyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4666395.png)
![4-[isonicotinoyl(8-quinolinylsulfonyl)amino]phenyl isonicotinate](/img/structure/B4666408.png)
![2-(3-methylphenyl)-4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4666417.png)
![methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4666418.png)

![N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4666439.png)